molecular formula C7H6N2O5 B092663 2,4-Dinitroanisole CAS No. 119-27-7

2,4-Dinitroanisole

Cat. No.: B092663
CAS No.: 119-27-7
M. Wt: 198.13 g/mol
InChI Key: CVYZVNVPQRKDLW-UHFFFAOYSA-N
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Description

2,4-Dinitroanisole is an organic compound with the chemical formula C7H6N2O5. It is characterized by an anisole (methoxybenzene) core with two nitro groups (–NO2) attached at the 2 and 4 positions. This compound is known for its pale yellow granular crystals or needles and has a melting point of 94.5°C . Historically, this compound has been used as an explosive in warheads and is currently being investigated as a replacement for 2,4,6-Trinitrotoluene in melt-cast insensitive munitions .

Mechanism of Action

Target of Action

2,4-Dinitroanisole (DNAN) is a low sensitivity organic compound . It has an anisole (methoxybenzene) core, with two nitro groups (–NO2) attached .

Mode of Action

The mode of action of DNAN involves several chemical reactions. For instance, DNAN reacts without heat with a potassium cyanide solution to form a red-colored product via the isopurpuric acid reaction . In this reaction, cyanide is added in the meta position, and the ortho nitro group is reduced to -NHOH .

Biochemical Pathways

The biochemical pathways of DNAN involve various transformations. For example, in alkaline conditions, DNAN can be attacked at the methoxy position with nucleophiles to form Meisenheimer complexes . In these complexes, the ring develops a negative charge and another group is attached at the methoxy attachment point . Furthermore, when heated under pressure with water and ammonia, DNAN is converted to 2,4-dinitroaniline .

Pharmacokinetics

It is known that dnan is metabolized in vivo to 2,4-dinitrophenol (dnp), but other details of its metabolism or pharmacokinetics are unknown .

Result of Action

The result of DNAN’s action depends on the specific context. For instance, in the context of explosives, DNAN is being tested by the Military Industry as a replacement for 2,4,6-trinitrotoluene (TNT) in explosive formulations . It is a less sensitive explosive and can be handled and transported with less stringent conditions .

Action Environment

The action of DNAN can be influenced by various environmental factors. For instance, DNAN is a stable compound and has a much higher melting point compared to TNT . It is soluble in ethanol, ether, and benzene, and very slightly soluble in water . The initial decomposition temperature is 295 °C, and the explosion temperature is 312 °C . On explosion, the adiabatic temperature rise is 4923 °C . Therefore, factors such as temperature, solvent, and pressure can significantly influence the action, efficacy, and stability of DNAN.

Properties

IUPAC Name

1-methoxy-2,4-dinitrobenzene
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InChI

InChI=1S/C7H6N2O5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3
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InChI Key

CVYZVNVPQRKDLW-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H6N2O5
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DSSTOX Substance ID

DTXSID9041366
Record name 2,4-Dinitroanisole
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Molecular Weight

198.13 g/mol
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Physical Description

Dry Powder; Other Solid, Tan powder; [Sigma-Aldrich MSDS]
Record name Benzene, 1-methoxy-2,4-dinitro-
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Vapor Pressure

0.000138 [mmHg]
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CAS No.

119-27-7
Record name 2,4-Dinitroanisole
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Synthesis routes and methods

Procedure details

A 1 liter reactor is charged with 300 ml of methyl isobutyl ketone, 79.17 g of 2,4-dinitrophenol (100%) and 175.9 g of ground potassium carbonate and 63.6 g of methyl bromide. The autoclave is closed and heated for 3 hours to 115°-120° C. (pressure: 3.5 bar). The temperature is then kept for a further 5 hours at 140°-142° C. (pressure: 5-3 bar, falling). After cooling to c. 25° C., the solvent is distilled off at 50° C. under a partial vacuum and the salt-containing residue is taken up in warm water. 2,4-Dinitroanisole is isolated by filtration and washed with 1% ammonia solution and with warm water of c. 50° C. and dried at 50° C. under vacuum, to give 84.6 g (91.2% yield) of 2,4-dinitroanisole with a titre of 91.8%.
Quantity
79.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
63.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 2,4-Dinitroanisole?

A1: this compound has the molecular formula C7H6N2O5 and a molecular weight of 198.14 g/mol []. Its structure consists of a benzene ring with a methoxy group (–OCH3) and two nitro groups (–NO2) attached to it []. Spectroscopic data, including FTIR and NMR, have been used to confirm its structure [, ].

Q2: Why is this compound being considered as a replacement for 2,4,6-trinitrotoluene (TNT)?

A2: DNAN is being explored as a less sensitive alternative to TNT in melt-cast explosive formulations [, , , ]. It exhibits a reduced sensitivity to accidental detonation while offering comparable explosive properties, making it a safer option for handling and transport [, ].

Q3: Are there any challenges associated with using this compound in melt-cast formulations?

A3: Yes, one challenge is the irreversible growth observed in DNAN-based formulations during heat cycling, which can reach up to 15% volume increase []. This has prompted investigations into the polymorphism of DNAN to understand and potentially mitigate this issue [].

Q4: How does the particle size of other explosive components affect DNAN-based formulations?

A4: Research suggests that smaller particle sizes of granular explosive components, like HMX, within aluminized DNAN-based melt-cast explosives lead to faster detonation growth and shock wave propagation []. This highlights the importance of particle size control in optimizing the performance of these formulations.

Q5: Has the crystal structure of this compound been studied and what does it reveal?

A5: Yes, studies have revealed that this compound exists in two polymorphic forms at ambient conditions: the thermodynamically stable α-form and the kinetic β-form [, , ]. Notably, the oxygen atoms of the nitro groups in both forms exhibit disorder over two positions at room temperature [, ].

Q6: How does temperature affect the polymorphic forms of DNAN?

A6: The β-form undergoes a low-temperature phase transition at 264.5 K []. This transition leads to a significant change in the β angle of the unit cell and results in an unusual biaxial negative thermal expansion along the b-axis [].

Q7: Can the crystal morphology and polymorphism of this compound be controlled?

A7: Research suggests that factors like solvent, solution concentration, and the presence of additives can influence the morphology and polymorphism of DNAN crystals []. Certain additives, particularly those containing aromatic or nitro groups, might compete with DNAN's intermolecular interactions, thereby affecting crystal growth and polymorphism.

Q8: Are there enzymatic pathways involved in this compound degradation?

A8: Yes, bacteria like Nocardioides sp. JS1661 have demonstrated the ability to degrade DNAN via enzymatic hydrolysis [, ]. This process involves the hydrolytic release of methanol, forming 2,4-dinitrophenol (DNP), which is further degraded by a pathway involving a hydride-Meisenheimer complex and nitrite release [].

Q9: How do the mechanisms of alkaline and enzymatic hydrolysis of DNAN compare?

A9: While both processes result in 2,4-dinitrophenol (DNP) as the final product, they proceed through different mechanisms, as evidenced by distinct carbon and nitrogen isotope fractionation patterns []. This highlights the diverse ways in which DNAN can be transformed in the environment.

Q10: Can compound specific isotope analysis (CSIA) be used to monitor DNAN degradation?

A10: Yes, CSIA, particularly using carbon and nitrogen isotopes, has proven valuable in assessing the extent and pathways of DNAN transformation in various environmental matrices [, , , ]. Each degradation pathway, whether abiotic or biotic, tends to impart a characteristic isotopic signature on the remaining DNAN and its degradation products, enabling researchers to differentiate between them.

Q11: What are the environmental concerns associated with this compound?

A11: Being an insensitive munition compound, DNAN poses a potential contamination risk to soil and water systems [, , ]. Its degradation products, such as 2,4-dinitrophenol and various aromatic amines, can be toxic and persistent in the environment, necessitating a thorough understanding of its fate and transport [, , , ].

Q12: How is this compound biotransformed in the environment?

A12: Studies using anaerobic sludge have shown that DNAN is primarily biotransformed through the reductive transformation of its nitro groups to amino groups, forming intermediates like 2-methoxy-5-nitroaniline and ultimately leading to 2,4-diaminoanisole [, ]. This process is influenced by factors like temperature, electron donor availability, and microbial community composition [, ].

Q13: What is known about the toxicity of this compound in animals?

A13: Studies in rats have identified several toxicity concerns. DNAN appears to be metabolized to 2,4-dinitrophenol, which disrupts energy homeostasis and potentially leads to reduced feed efficiency and weight loss, particularly in males [, , ].

Q14: Are there specific organs targeted by DNAN toxicity?

A14: Yes, DNAN exhibits toxicity towards specific organs in rats. These include:

  • Blood: DNAN induces anemia, splenic enlargement, hemosiderosis, and extramedullary hematopoiesis, with females showing greater sensitivity [, , ].
  • Testes: It causes testicular atrophy, degeneration of seminiferous tubules, and reduced sperm production [, ].
  • Nervous System: DNAN exposure can lead to gait abnormalities, stereotypical behavior, and cerebellar lesions, suggesting neurotoxicity [, ].

Q15: How is this compound absorbed and metabolized in mammals?

A15: Studies in rhesus macaques indicate that DNAN is readily absorbed after oral ingestion and metabolized to 2,4-dinitrophenol (DNP) []. Notably, blood DNP concentrations were observed to be significantly higher than the parent compound, highlighting the importance of monitoring DNP levels as a biomarker of DNAN exposure [, ].

Q16: What is the recommended workplace exposure limit for DNAN?

A16: Based on toxicity data from both DNAN and its metabolite, DNP, the recommended workplace environmental exposure limit for DNAN is 0.1 mg/m3, time-weighted average for an 8-hour workday [].

Q17: What analytical methods are employed for the detection and quantification of this compound?

A17: Several analytical techniques have been developed and utilized for DNAN analysis, including:

  • **High-performance liquid chromatography (HPLC) ** [, , ]
  • **Gas chromatography-mass spectrometry (GC-MS) ** [, ]
  • **Ultrafast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) ** []
  • **Ion chromatography (IC) ** []

Q18: Have any remediation strategies for DNAN contamination been explored?

A18: Research suggests several promising remediation approaches:

  • Anaerobic bioreactors: Fluidized bed bioreactors, using electron donors like ethanol, have demonstrated effective removal of DNAN from simulated wastewater [, , ].
  • Bioaugmentation with specific bacterial strains: Introducing bacterial species capable of degrading DNAN, such as Nocardioides sp. JS1661 or Geobacter metallireducens, shows potential for enhancing bioremediation [, , ].
  • Phytoremediation: Preliminary research suggests that plants like Arabidopsis thaliana can take up, metabolize, and potentially remediate DNAN from contaminated water [].

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